molecular formula C18H15BrN2OS B2626871 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole CAS No. 301160-50-9

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

Cat. No. B2626871
M. Wt: 387.3
InChI Key: FVKMJTIZTHJLPL-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, also known as BBP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. BBP is a pyrazole derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole depends on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis by activating the p53 signaling pathway. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and form complexes that exhibit fluorescence.

Biochemical And Physiological Effects

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and exhibit fluorescence.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential for use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is also relatively easy to synthesize using different methods. However, one limitation of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential toxicity, which may require the use of protective equipment and proper handling procedures.

Future Directions

There are several future directions for research on 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole and its potential use in photodynamic therapy for cancer. In biochemistry, further studies are needed to investigate the mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole on acetylcholinesterase and its potential use as a fluorescent probe for the detection of metal ions. In materials science, further studies are needed to investigate the potential use of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole as a building block for the synthesis of new materials with interesting optical and electronic properties.
Conclusion
In conclusion, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has various biochemical and physiological effects, depending on its specific application. Further research is needed to investigate the potential applications of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in different scientific fields.

Synthesis Methods

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods, including the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-4-(phenylthio)-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst such as copper(I) chloride.

Scientific Research Applications

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its anticancer properties. Studies have shown that 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In biochemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
In materials science, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its potential use as a building block for the synthesis of new materials with interesting optical and electronic properties.

properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-12-17(23-14-8-4-3-5-9-14)13(2)21(20-12)18(22)15-10-6-7-11-16(15)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMJTIZTHJLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone

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